Arucadiol

概要

説明

AMP-デオキシノジリマイシンは、強力なセラミドグルコシル転移酵素およびグルコセレブロシダーゼ2阻害剤です。 この化合物は、桑の葉や特定の細菌株に存在する天然のイミノ糖である1-デオキシノジリマイシンの誘導体です .

準備方法

合成経路と反応条件

AMP-デオキシノジリマイシンは、さまざまな化学経路で合成できます。 一般的な方法の1つは、ノジリマイシンを還元して1-デオキシノジリマイシンを生成し、その後、AMP部分を導入するためにさらなる化学修飾を行う方法です . 反応条件には、通常、変換を促進するための還元剤と特定の触媒の使用が含まれます。

工業的生産方法

AMP-デオキシノジリマイシンの工業的生産には、しばしば微生物発酵が関与します。 バチルス属やストレプトマイセス属などの特定の細菌株は、1-デオキシノジリマイシンを二次代謝産物として産生することが知られています . 発酵プロセスは、目的の化合物の収量を増やすために最適化することができ、その後、精製と化学修飾を行ってAMP-デオキシノジリマイシンを得ることができます。

化学反応の分析

反応の種類

AMP-デオキシノジリマイシンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体を形成できます。

還元: 還元反応は、分子に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒が含まれます。 反応条件は、目的の変換によって異なりますが、通常、制御された温度とpHレベルが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたAMP-デオキシノジリマイシンのさまざまな誘導体が含まれ、これらはさまざまな生物学的活性を持つ可能性があります .

科学研究への応用

AMP-デオキシノジリマイシンは、幅広い科学研究に応用されています。

科学的研究の応用

Pharmacological Properties

Arucadiol exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a pivotal role .

- Cholinesterase Inhibition : this compound has shown potential as a cholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease and other cognitive impairments. By inhibiting this enzyme, this compound may enhance acetylcholine levels in the brain, improving cognitive function .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

- Natural Product Synthesis : The compound is utilized in the synthesis of various natural products due to its structural complexity and reactivity. It can be synthesized through intramolecular cyclization processes, making it an attractive target for synthetic chemists .

- Pharmaceutical Chemistry : this compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. Its synthesis and subsequent derivatization have been explored for developing novel therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Study on Cholinesterase Inhibition : A study demonstrated that this compound and its derivatives showed significant inhibition of acetylcholinesterase (AChE), with implications for Alzheimer's treatment. The IC50 values indicated potent activity compared to established AChE inhibitors .

- Antioxidant Studies : Research has shown that this compound can scavenge free radicals effectively, contributing to its antioxidant profile. This activity was measured using various assays that quantify radical scavenging ability, indicating its potential use in formulations aimed at reducing oxidative stress .

Summary Table of Applications

作用機序

AMP-デオキシノジリマイシンは、セラミドグルコシル転移酵素とグルコセレブロシダーゼ2を阻害することにより効果を発揮します。 これらの酵素は、グリコシルセラミドの生合成に関与しており、グリコシルスフィンゴ脂質の主要な成分です . これらの酵素を阻害することにより、AMP-デオキシノジリマイシンはグリコシルスフィンゴ脂質の産生を阻害し、これはさまざまな細胞プロセスと経路に影響を与える可能性があります .

類似化合物との比較

類似化合物

1-デオキシノジリマイシン: 類似の酵素阻害特性を持つ天然のイミノ糖.

ボグリボース: 糖尿病の治療に使用される市販のα-グルコシダーゼ阻害剤.

アカルボース: 同様の治療応用を持つ別のα-グルコシダーゼ阻害剤.

独自性

AMP-デオキシノジリマイシンは、セラミドグルコシル転移酵素とグルコセレブロシダーゼ2の両方に対する二重阻害作用によりユニークであり、これは主にα-グルコシダーゼを標的とする他の類似化合物とは異なります . この二重作用により、研究と潜在的な治療応用における貴重なツールとなっています。

生物活性

Arucadiol, a compound derived from various plant sources, particularly from the Lamiaceae family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure

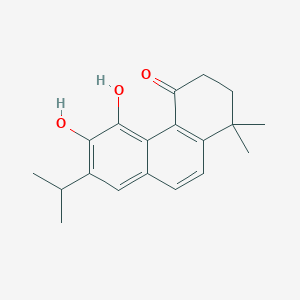

This compound is classified as a naphthoquinone diterpenoid. Its structure can be represented as follows:

Chemical Structure of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial activity of several compounds isolated from plant extracts found that this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL against these strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 31.2 |

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that this compound possesses a strong ability to neutralize free radicals, thus contributing to its potential therapeutic applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in different cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, the compound showed significant anti-proliferative effects on B16F10 melanoma cells with an IC50 value of approximately 20 µg/mL .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| B16F10 | 20 |

| HeLa | 35 |

| MCF-7 | >50 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of the ortho-quinone functionality is critical for its cytotoxic properties. Studies suggest that modifications to the naphthoquinone structure can significantly alter its biological effectiveness .

Case Studies

- Antimicrobial Efficacy : A study conducted on Brazilian propolis revealed that extracts containing this compound were effective against pathogenic bacteria, highlighting its potential use in natural antimicrobial formulations .

- Cancer Research : In a comparative analysis of various diterpenoids, this compound was found to be one of the most potent compounds in inhibiting the growth of melanoma cells, suggesting its application in cancer therapy .

特性

IUPAC Name |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJAQIIDANFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318625 | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105037-85-2 | |

| Record name | Arucadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105037-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。